molecular formula C17H13ClN8 B1201289 5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile

5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile

Cat. No. B1201289
M. Wt: 364.8 g/mol
InChI Key: XSRKAFTZNYRSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Biological Activity

  • A study conducted by El-Tombary (2013) explored the synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including compounds related to 5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile. These compounds exhibited significant anti-inflammatory activity and minimal ulcerogenic effects, indicating their potential as anti-inflammatory agents. The study highlighted the importance of lipophilicity in influencing the biological response of these compounds (El-Tombary, 2013).

Neuropharmacological Insights

  • In the realm of neuropharmacology, the Src family of tyrosine kinases was identified as crucial in memory formation and recall. A study by Bevilaqua et al. (2003) utilized a specific inhibitor of this family, closely related to 5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile, to demonstrate the involvement of these enzymes in memory processes. This research opens pathways for developing treatments for memory-related disorders (Bevilaqua et al., 2003).

Antidepressant and Anticonvulsant Activities

  • Another intriguing application was reported by Abdel‐Aziz et al. (2009), where novel pyrazole derivatives, akin to 5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile, showed notable antidepressant and anticonvulsant activities. These findings suggest the potential of these derivatives in treating neurological disorders (Abdel‐Aziz et al., 2009).

Analgesic and Antinociceptive Effects

  • The analgesic and antinociceptive properties of arylpiperazinylalkylpyridazinones, structurally related to the compound in focus, were also studied. Cesari et al. (2006) found that many of these molecules demonstrated high antinociceptive activity and pointed out the involvement of alpha2-adrenoceptors in their mechanism of action. This highlights the potential therapeutic applications of these compounds in pain management (Cesari et al., 2006).

properties

Product Name

5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile

Molecular Formula

C17H13ClN8

Molecular Weight

364.8 g/mol

IUPAC Name

5-amino-1-[2-(3-chlorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C17H13ClN8/c1-9-14-10(2)25(13-5-3-4-12(18)6-13)24-15(14)17(23-22-9)26-16(20)11(7-19)8-21-26/h3-6,8H,20H2,1-2H3

InChI Key

XSRKAFTZNYRSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1C3=CC(=CC=C3)Cl)N4C(=C(C=N4)C#N)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile
Reactant of Route 3
5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile
Reactant of Route 4
5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile
Reactant of Route 5
5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile
Reactant of Route 6
5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile

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